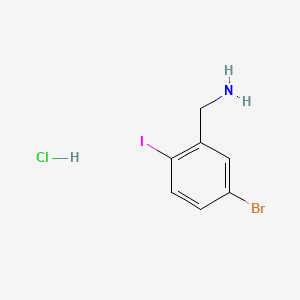![molecular formula C6H5ClN2O2 B13514708 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13514708.png)
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is a heterocyclic compound with a unique structure that includes both chlorine and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a chlorinated pyrimidine derivative with a dioxane derivative in the presence of a suitable catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution is common, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMSO are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biology: The compound is used in studies related to enzyme inhibition and cellular signaling pathways.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit kinase enzymes by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chlorinated pyrimidine derivative with applications in kinase inhibition.
4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with an iodine atom, used in similar medicinal applications.
Uniqueness
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is unique due to the presence of the dioxane ring fused with the pyrimidine core. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound for developing novel therapeutic agents and materials .
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
4-chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4-6(9-3-8-5)11-2-1-10-4/h3H,1-2H2 |
InChI Key |
SLELKYGKVMZAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


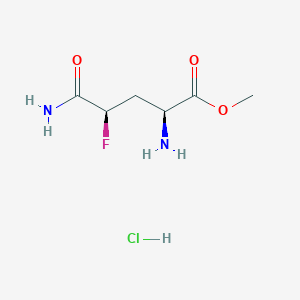

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
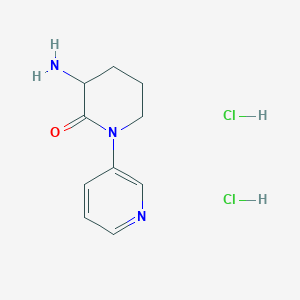
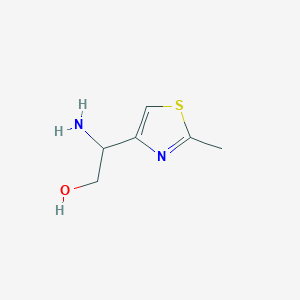
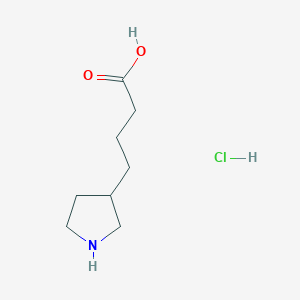
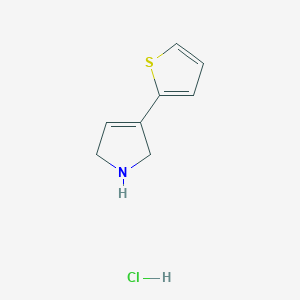
![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
